molecular formula C6H9BrN4 B1400281 5-Bromo-6-ethyl-2,4-pyrimidinediamine CAS No. 861103-60-8

5-Bromo-6-ethyl-2,4-pyrimidinediamine

Cat. No.: B1400281
CAS No.: 861103-60-8
M. Wt: 217.07 g/mol
InChI Key: LDBFUJOVNWPXMM-UHFFFAOYSA-N
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Description

. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3-positions. This compound is characterized by the presence of a bromo group at the 5-position and an ethyl group at the 6-position of the pyrimidine ring.

Scientific Research Applications

5-Bromo-6-ethyl-2,4-pyrimidinediamine has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to understand the role of pyrimidines in cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

When handling “5-Bromo-6-ethyl-2,4-pyrimidinediamine”, it is advised to avoid breathing mist, gas or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

It is structurally similar to pyrimethamine , which is known to inhibit the dihydrofolate reductase of plasmodia . This enzyme plays a crucial role in the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .

Mode of Action

5-Bromo-6-ethyl-2,4-pyrimidinediamine likely interacts with its target in a similar manner to Pyrimethamine. Pyrimethamine inhibits dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines . This inhibition disrupts DNA synthesis and cell multiplication, selectively affecting plasmodia and Toxoplasma gondii .

Biochemical Pathways

The affected biochemical pathway is the folic acid pathway. By inhibiting dihydrofolate reductase, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acid precursors . This disruption affects the growth of plasmodia and Toxoplasma gondii .

Result of Action

The molecular and cellular effects of this compound’s action would likely include disrupted DNA synthesis and cell multiplication in plasmodia and Toxoplasma gondii, due to the inhibition of dihydrofolate reductase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, pH, and light exposure . Additionally, the compound’s efficacy could be influenced by the patient’s physiological state, such as their metabolic rate, the presence of other drugs, and individual genetic factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine typically involves the following steps:

  • Bromination: The starting material, 6-ethyl-2,4-pyrimidinediamine, undergoes bromination to introduce the bromo group at the 5-position.

  • Ethylation: The ethyl group is introduced at the 6-position through an ethylation reaction.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-ethyl-2,4-pyrimidinediamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Comparison with Similar Compounds

5-Bromo-6-ethyl-2,4-pyrimidinediamine is compared with other similar compounds to highlight its uniqueness:

  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound differs in the presence of a phenyl group instead of a bromo group.

  • 2,4-Diamino-5-bromo-6-methylpyrimidine: This compound has a methyl group instead of an ethyl group at the 6-position.

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Properties

IUPAC Name

5-bromo-6-ethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBFUJOVNWPXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.